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Abstract

(+)-Atuveciclib, also known as BAY 1143572, is a potent and highly selective, orally
bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). As a key
component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a
crucial role in the regulation of gene transcription. By inhibiting CDK?9, (+)-Atuveciclib
effectively suppresses the transcription of anti-apoptotic and oncogenic proteins, such as MCL-
1 and MYC, leading to cell cycle arrest and apoptosis in various cancer models. This technical
guide provides a comprehensive overview of the chemical structure, physicochemical
properties, mechanism of action, and preclinical data of (+)-Atuveciclib, including detailed
experimental protocols and a summary of its performance in in vitro and in vivo studies.

Chemical Structure and Properties

(+)-Atuveciclib is a complex heterocyclic molecule featuring a central 1,3,5-triazine core.
Chemical Structure:
(A 2D chemical structure image of (+)-Atuveciclib would be placed here in a full whitepaper)

Table 1: Chemical Identifiers and Properties of (+)-Atuveciclib
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Property Value Reference(s)

4-(4-fluoro-2-methoxyphenyl)-
N-[3-[(S)-

IUPAC Name o [1]
(methylsulfonimidoyl)methyl]ph

enyl]-1,3,5-triazin-2-amine

Synonyms BAY 1143572 [2]
Molecular Formula Ci1sH1sFNsO2S [3]
Molecular Weight 387.43 g/mol [3]
CAS Number 1414943-94-4 [3]

COC1=C(C=CC(=C1)F)C2=N
SMILES String C(=NC=N2)NC3=CC=CC(=C3  [3]
)C--INVALID-LINK--(=N)=0

ACWKGTGIJRCOOM-
INChl Key [3]
HHHXNRCGSA-N
Appearance Solid [3]
Solubility Soluble in DMSO [3]

Mechanism of Action and Signaling Pathway

(+)-Atuveciclib exerts its anti-neoplastic effects primarily through the selective inhibition of
CDKO9, a serine/threonine kinase that forms the catalytic subunit of the P-TEFb complex.

Inhibition of CDK9-Mediated Transcription

The P-TEFb complex, consisting of CDK9 and a cyclin partner (primarily Cyclin T1), is a key
regulator of transcriptional elongation. It phosphorylates the C-terminal domain (CTD) of RNA
Polymerase Il (RNAP I1), which is essential for the transition from abortive to productive
transcription. (+)-Atuveciclib binds to the ATP-binding pocket of CDK9, preventing the
phosphorylation of RNAP Il and thereby stalling transcriptional elongation. This leads to a rapid
depletion of short-lived mMRNAs and their corresponding proteins, many of which are critical for
cancer cell survival and proliferation, including the anti-apoptotic protein MCL-1 and the
oncoprotein MYC.[1]
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Modulation of the NF-kB Signaling Pathway

Recent studies have also implicated (+)-Atuveciclib in the modulation of the NF-kB signaling

pathway. In certain cellular contexts, (+)-Atuveciclib has been shown to inhibit the
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phosphorylation and nuclear translocation of the p65 subunit of NF-kB, a key event in the
activation of this pro-inflammatory and pro-survival pathway. This suggests a broader
mechanism of action for (+)-Atuveciclib beyond direct transcriptional inhibition.

Preclinical Data
In Vitro Kinase and Cellular Activity

(+)-Atuveciclib demonstrates high potency and selectivity for CDK9 over other CDKs and a
wide range of other kinases.

Table 2: In Vitro Inhibitory Activity of (+)-Atuveciclib

Target ICs0 (NM) Reference(s)
CDK9/CycT1 13 [1]
CDK1/CycB >10,000 [1]
CDK2/CycE >10,000 [1]
CDK4/CycD1 >10,000 [1]
CDK5/p25 >10,000 [1]
CDK6/CycD3 >10,000 [1]
CDK7/CycH/MAT1 >10,000 [1]

The potent and selective inhibition of CDK9 translates to significant anti-proliferative activity in
a variety of cancer cell lines, particularly those known to be dependent on the transcription of
short-lived oncogenes.

Table 3: Anti-proliferative Activity of (+)-Atuveciclib in Cancer Cell Lines
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Cell Line Cancer Type ICs0 (NM) Reference(s)
Acute Myeloid
MOLM-13 _ 310 [1]
Leukemia
Acute Myeloid
MV4-11 _ 890 [1]
Leukemia
HelLa Cervical Cancer 920 [1]

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of (+)-Atuveciclib has been demonstrated in preclinical xenograft
models of acute myeloid leukemia (AML).

MOLM-13 Xenograft Model: In a mouse xenograft model using MOLM-13 human AML cells,
oral administration of (+)-Atuveciclib resulted in a dose-dependent inhibition of tumor growth.

[1]

MV4-11 Xenograft Model: In a rat xenograft model using MV4-11 human AML cells, daily oral
administration of (+)-Atuveciclib at 12 mg/kg for 14 days led to almost complete tumor

remission.[1]

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5698704/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5698704/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5698704/
https://www.benchchem.com/product/b605681?utm_src=pdf-body
https://www.benchchem.com/product/b605681?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5698704/
https://www.benchchem.com/product/b605681?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5698704/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605681?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Model Setup

Subcutaneous Inoculation
of Cancer Cells
(MOLM-13 or MV4-11)

Tumor Growth to
Palpable Size

Treatment Phase

Randomization into
Treatment Groups

Oral Administration of
(+)-Atuveciclib or Vehicle

1
Repeated Cycles
|

Data Analysis

Tumor Volume and
Body Weight Monitoring

Endpoint Analysis:
Tumor Weight, Biomarkers

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b605681?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605681?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Pharmacokinetics

Pharmacokinetic studies in rats have demonstrated that (+)-Atuveciclib possesses favorable
drug-like properties, including good oral bioavailability.

Table 4: Pharmacokinetic Parameters of (+)-Atuveciclib in Rats

Parameter Value Reference(s)
Clearance (CL) Low [1]
Volume of Distribution (Vd) Moderate [1]
Oral Bioavailability (F%b) Good [1]

Experimental Protocols
Synthesis of (+)-Atuveciclib (BAY 1143572)

The synthesis of (+)-Atuveciclib is a multi-step process. A detailed synthetic scheme can be
found in the supplementary information of Licking et al. (2017).[1] The key steps involve the
formation of the triazine core, followed by Suzuki coupling and subsequent modifications to
introduce the sulfoximine moiety. The final enantiomerically pure compound is obtained by
chiral separation.

In Vitro Kinase Assays

The inhibitory activity of (+)-Atuveciclib against a panel of kinases is typically determined
using in vitro kinase assays. For example, the Merck Millipore KinaseProfiler™ service can be
utilized.[1] These assays are generally performed at a fixed ATP concentration (e.g., 10 uM) to
determine the ICso values.

Cell Proliferation Assays

The anti-proliferative effects of (+)-Atuveciclib on cancer cell lines are assessed using
standard cell viability assays, such as the MTT or CellTiter-Glo® assays. Cells are typically
seeded in 96-well plates and treated with a range of concentrations of the compound for a
specified period (e.g., 72 or 96 hours) before assessing cell viability.[1]
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In Vivo Xenograft Studies

e Animal Models: Immunocompromised mice (e.g., NOD/SCID) or rats are typically used.

e Cell Inoculation: A defined number of cancer cells (e.g., 5-10 x 10°) are injected
subcutaneously into the flank of the animals.

o Treatment: Once tumors reach a palpable size, animals are randomized into treatment and
control groups. (+)-Atuveciclib is administered orally at specified doses and schedules. The
vehicle used for formulation is also administered to the control group.

e Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

o Endpoint: At the end of the study, tumors are excised and weighed. Further analysis, such as
western blotting for pharmacodynamic markers, can also be performed.[1]

Clinical Development

(+)-Atuveciclib has been evaluated in Phase | clinical trials for the treatment of advanced solid
tumors (NCT01938638) and acute leukemia (NCT02345382). These studies were designed to
assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of the compound in
human subjects. While detailed results from these trials are not fully published, the progression
of the compound into clinical development underscores its potential as a therapeutic agent.

Conclusion

(+)-Atuveciclib is a potent and highly selective CDK9 inhibitor with a well-defined mechanism
of action. Its ability to suppress the transcription of key oncogenic and anti-apoptotic proteins
provides a strong rationale for its development as an anti-cancer therapeutic. Preclinical
studies have demonstrated its efficacy in both in vitro and in vivo models of cancer, particularly
in hematological malignancies. The favorable pharmacokinetic profile of (+)-Atuveciclib further
supports its potential as an orally administered drug. Ongoing and future clinical investigations
will be crucial in determining the ultimate therapeutic value of this promising agent in the
treatment of cancer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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